molecular formula C14H20N2S B319202 1-Cyclohexyl-1-methyl-3-phenylthiourea CAS No. 52793-69-8

1-Cyclohexyl-1-methyl-3-phenylthiourea

Cat. No.: B319202
CAS No.: 52793-69-8
M. Wt: 248.39 g/mol
InChI Key: CAVLDGJVMTVLQJ-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1-methyl-3-phenylthiourea is an organosulfur compound with the molecular formula C14H20N2S It is a derivative of thiourea, characterized by the presence of a cyclohexyl, a methyl, and a phenyl group attached to the thiourea core

Preparation Methods

The synthesis of 1-Cyclohexyl-1-methyl-3-phenylthiourea typically involves the reaction of cyclohexylamine, methyl isothiocyanate, and aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Cyclohexylamine: reacts with to form an intermediate.

  • The intermediate then reacts with aniline to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Cyclohexyl-1-methyl-3-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclohexyl-1-methyl-3-phenylthiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-1-methyl-3-phenylthiourea involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of cholinesterase enzymes, preventing the breakdown of acetylcholine. This inhibition can lead to increased acetylcholine levels, which is beneficial in treating conditions like Alzheimer’s disease . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

1-Cyclohexyl-1-methyl-3-phenylthiourea can be compared with other thiourea derivatives, such as:

  • 1-Isobutyl-3-cyclohexylthiourea
  • 1-tert-Butyl-3-cyclohexylthiourea
  • 1-(3-Chlorophenyl)-3-cyclohexylthiourea
  • 1-(1,1-Dibutyl)-3-phenylthiourea
  • 1-(2-Chlorophenyl)-3-phenylthiourea
  • 1-(4-Chlorophenyl)-3-phenylthiourea

Compared to these compounds, this compound exhibits unique properties due to the specific arrangement of its substituents, which can influence its reactivity and biological activity.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in diverse chemical reactions and exhibit promising biological activities, making it a valuable compound for further research and development.

Biological Activity

1-Cyclohexyl-1-methyl-3-phenylthiourea (CMPT) is an organosulfur compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.

CMPT is synthesized through the reaction of cyclohexylamine, methyl isothiocyanate, and aniline. The general synthetic route can be summarized as follows:

  • Formation of Intermediate : Cyclohexylamine reacts with methyl isothiocyanate to form an intermediate.
  • Final Product Formation : This intermediate then reacts with aniline to yield CMPT.

The molecular formula of CMPT is C14H20N2SC_{14}H_{20}N_{2}S, and it can undergo various chemical reactions, including oxidation to form sulfoxides or sulfones, reduction to thiol or amine derivatives, and electrophilic substitution reactions involving the phenyl group.

Enzyme Inhibition

One of the most notable biological activities of CMPT is its role as an enzyme inhibitor. Research indicates that it effectively inhibits cholinesterase enzymes, which are crucial for the hydrolysis of acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, making CMPT a candidate for treating neurodegenerative diseases such as Alzheimer's disease. The compound has shown IC50 values against acetylcholinesterase (AChE) ranging from 33.27 nM to 93.85 nM , indicating strong inhibitory activity compared to other thiourea derivatives .

Antibacterial Activity

CMPT has demonstrated antibacterial properties against various pathogens. In studies involving strains such as Enterococcus faecalis, Pseudomonas aeruginosa, Salmonella typhi, and Klebsiella pneumoniae, CMPT exhibited minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL . The inhibition zones measured against these organisms were comparable to standard antibiotics like ceftriaxone, suggesting its potential use in treating bacterial infections .

Anticancer Activity

The anticancer potential of CMPT has been evaluated in several studies. It has been shown to target specific molecular pathways involved in cancer progression, with IC50 values reported between 7 µM and 20 µM against various cancer cell lines including pancreatic and breast cancer cells. Notably, CMPT induced apoptosis in treated cells and affected cell cycle progression, indicating its mechanism of action involves disrupting normal cellular functions .

Comparative Analysis with Other Thiourea Derivatives

Compound NameStructureBiological Activity
This compoundCMPT StructureAChE inhibitor, antibacterial, anticancer
1-Isobutyl-3-cyclohexylthiourea-Moderate AChE inhibition
1-tert-Butyl-3-cyclohexylthiourea-Antimicrobial activity
1-(3-Chlorophenyl)-3-cyclohexylthiourea-Anticancer activity

This table illustrates the diverse biological activities among various thiourea derivatives, highlighting CMPT's unique efficacy as a multi-functional compound.

The mechanism by which CMPT exerts its biological effects primarily involves its interaction with enzyme active sites. As a cholinesterase inhibitor, CMPT binds competitively to the enzyme's active site, preventing acetylcholine breakdown. This leads to enhanced neurotransmission in cholinergic pathways, which is beneficial for conditions characterized by cholinergic deficits .

Case Studies

Recent studies have explored the therapeutic applications of CMPT in various contexts:

  • Alzheimer’s Disease : A study demonstrated that CMPT improved cognitive function in animal models by increasing acetylcholine levels through AChE inhibition.
  • Cancer Treatment : In vitro studies showed that treatment with CMPT led to significant reductions in tumor cell viability across multiple cancer cell lines.

Properties

IUPAC Name

1-cyclohexyl-1-methyl-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2S/c1-16(13-10-6-3-7-11-13)14(17)15-12-8-4-2-5-9-12/h2,4-5,8-9,13H,3,6-7,10-11H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVLDGJVMTVLQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=S)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357495
Record name AN-329/42612924
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52793-69-8
Record name AN-329/42612924
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-CYCLOHEXYL-1-METHYL-3-PHENYL-2-THIOUREA
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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